molecular formula C29H27N2O3S3+ B12714139 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate CAS No. 84434-30-0

3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate

Cat. No.: B12714139
CAS No.: 84434-30-0
M. Wt: 547.7 g/mol
InChI Key: NJFAXGXALHPHCH-UHFFFAOYSA-N
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Description

3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate is a complex organic compound that belongs to the class of benzothiazolium compounds These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate involves several steps. One common method includes the condensation of 3-methyl-2(3H)-benzothiazolone with an appropriate naphthoquinone derivative under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 3-Ethyl-2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)naphtho(2,1-d)thiazolium toluene-p-sulphonate stands out due to its unique combination of naphtho and benzothiazolium moieties. Similar compounds include:

    3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate: This compound shares a similar benzothiazolium structure but lacks the naphtho moiety.

    3-Methyl-2(3H)-benzothiazolone: This compound is a simpler benzothiazolium derivative without the additional naphtho structure.

    Naphtho[2,1-d]thiazolium derivatives: These compounds have similar naphtho structures but may differ in their substituents and overall chemical properties.

Properties

CAS No.

84434-30-0

Molecular Formula

C29H27N2O3S3+

Molecular Weight

547.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]benzo[g][1,3]benzothiazole;4-methylbenzenesulfonic acid

InChI

InChI=1S/C22H19N2S2.C7H8O3S/c1-3-24-18-13-12-15-8-4-5-9-16(15)22(18)26-21(24)14-20-23(2)17-10-6-7-11-19(17)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;

InChI Key

NJFAXGXALHPHCH-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=[N+](C5=CC=CC=C5S4)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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